L-Alanine-13C3

Vue d'ensemble

Description

L-Alanine-13C3 is a stable isotope-labeled compound of L-Alanine, where three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study metabolic pathways and protein structures.

Applications De Recherche Scientifique

L-Alanine-13C3 has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.

Industry: Employed in the production of labeled compounds for research and development.

Mécanisme D'action

Target of Action

L-Alanine-13C3 is a labeled form of L-Alanine, a non-essential amino acid . The primary targets of L-Alanine are the various enzymes and biochemical pathways involved in protein synthesis and other metabolic functions .

Mode of Action

This compound interacts with its targets by participating in metabolic reactions. As an amino acid, it is incorporated into proteins during protein synthesis. The 13C label allows for the tracking of the compound’s metabolic fate, providing valuable information about metabolic pathways and dynamics .

Biochemical Pathways

L-Alanine is involved in several biochemical pathways. It plays a role in sugar and acid metabolism, contributing to energy production for muscle tissue, the brain, and the central nervous system . The 13C label on this compound allows researchers to trace its involvement in these pathways .

Result of Action

The action of this compound results in its incorporation into proteins and participation in metabolic processes. This can lead to changes in cellular function depending on the specific proteins and pathways involved . The 13C label allows researchers to track these changes .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the presence of other metabolites, the pH of the environment, and the presence of specific enzymes. Understanding these influences can provide valuable insights into the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, L-Alanine-13C3 interacts with various enzymes, proteins, and other biomolecules. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Cellular Effects

This compound: has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of This compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound and any effects on its activity or function are important aspects of its biochemical profile. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Alanine-13C3 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the alanine structure. For example, starting with 13C-labeled glucose, the compound can be synthesized through a series of enzymatic reactions that convert glucose to pyruvate, which is then transaminated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into their metabolic pathways. These microorganisms are cultured in media containing 13C-labeled glucose or other carbon sources, and the resulting this compound is extracted and purified .

Analyse Des Réactions Chimiques

Types of Reactions

L-Alanine-13C3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyruvate.

Reduction: It can be reduced to form alaninol.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Pyruvate

Reduction: Alaninol

Substitution: Various substituted alanine derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Alanine-13C2: Labeled with two carbon-13 atoms.

L-Alanine-1-13C: Labeled with one carbon-13 atom.

L-Alanine-13C3,15N: Labeled with three carbon-13 atoms and one nitrogen-15 atom.

Uniqueness

This compound is unique due to its complete labeling of all three carbon atoms, providing a more detailed and comprehensive analysis in NMR studies compared to partially labeled compounds .

Activité Biologique

L-Alanine-13C3 is a stable isotope-labeled form of L-Alanine, where three carbon atoms are replaced with the carbon-13 isotope. This compound has gained attention in various fields of biological research due to its unique properties that allow for tracing metabolic pathways, studying protein structures, and understanding enzyme mechanisms.

1. Overview of this compound

L-Alanine is a non-essential amino acid involved in several metabolic processes, including glucose metabolism and energy production. The incorporation of carbon-13 isotopes in L-Alanine enables researchers to track its metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

This compound participates in several biochemical pathways:

- Protein Synthesis : As an amino acid, it is incorporated into proteins, influencing cellular functions.

- Metabolic Pathways : It plays a crucial role in the tricarboxylic acid (TCA) cycle, contributing to energy production and the synthesis of other amino acids.

- Cell Signaling : It can affect gene expression and cellular metabolism by interacting with various enzymes and proteins.

3.1 Metabolic Tracing

This compound has been utilized in studies to trace the metabolic pathways of alanine in different biological systems. For instance, one study demonstrated that dual-labeled alanine (15N, 13C) was absorbed by plant roots and subsequently metabolized into other compounds such as succinic acid and glutamine within hours after application . This indicates the compound's role in nutrient transport and metabolism.

3.2 Studies on Biodistribution

Research involving germ-free mice has shown that orally administered L-Ala-13C3 can be absorbed through the intestines, with subsequent biodistribution observed in various tissues. The study highlighted that D-Alanine derived from L-Ala-13C3 was detected in plasma and colon contents, suggesting microbial involvement in alanine racemization processes . This finding underscores the importance of gut microbiota in amino acid metabolism.

3.3 Cancer Research

This compound has also been investigated for its potential role in cancer biology. A study on pancreatic ductal adenocarcinoma (PDAC) cells indicated that alanine uptake is crucial for fulfilling the metabolic demands of these cells. The research showed that PDAC cells utilize both de novo synthesis and environmental uptake of alanine to support their growth, highlighting potential therapeutic targets related to alanine transport mechanisms .

4.1 Nutritional Applications

In agricultural studies, this compound has been used to improve nitrogen utilization efficiency in crops. By comparing inorganic nitrogen sources to organic ones like L-alanine, researchers found that alanine significantly enhanced nutrient absorption and plant growth .

4.2 Metabolic Labeling Techniques

The isotopic labeling provided by this compound allows for advanced metabolic labeling techniques that improve reproducibility in proteomics studies. These techniques facilitate the quantification of protein dynamics and interactions within complex biological systems .

5. Summary of Research Findings

6. Conclusion

This compound serves as a valuable tool for investigating metabolic processes across various biological systems. Its ability to trace metabolic pathways provides insights into nutrient utilization, microbial interactions, and disease mechanisms, particularly in cancer research. Ongoing studies are likely to expand its applications further, enhancing our understanding of amino acid metabolism and its implications for health and disease.

Propriétés

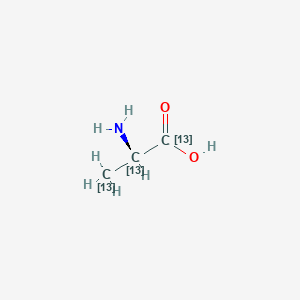

IUPAC Name |

(2S)-2-amino(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GCCOVPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583958 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-77-8 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is L-Alanine-13C3 used in this research?

A1: this compound serves as a model system to demonstrate the capabilities of a novel two-dimensional solid-state NMR technique []. This technique, which utilizes dipolar recoupling, aims to determine internuclear distances within molecules. this compound, with its known structure and 13C labeling at the C3 position, provides a well-defined system to validate the accuracy and applicability of this NMR method [].

Q2: What specific information about this compound can be obtained using this 2D solid-state NMR technique?

A2: The technique described in the paper focuses on measuring internuclear distances within molecules []. By analyzing the cross-peak buildup curves in the 2D NMR spectra of this compound, researchers can determine distances between the 13C-labeled carbon (C3) and other nuclei in the molecule []. This information is valuable for confirming molecular structures and understanding spatial relationships between atoms in the solid state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.